(-)-Varitriol

Description

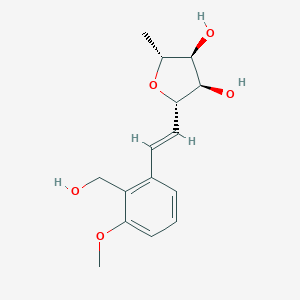

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUADRHIBCXAFH-MVBSPKBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468452 | |

| Record name | (-)-Varitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906482-48-2 | |

| Record name | (-)-Varitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(-)-Varitriol: A Technical Guide on its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Varitriol is a fungal polyketide-derived secondary metabolite that has garnered significant interest within the scientific community due to its unique chemical structure and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural source and origin of this compound, detailed experimental protocols for its isolation and purification, a plausible biosynthetic pathway, and insights into its mechanism of action, particularly its cytotoxic effects on cancer cell lines. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Natural Source and Origin

This compound is a natural product produced by the marine fungus Pestalotiopsis heterocornis. This fungus has been isolated from a marine sponge, Phakellia fusca, which was collected from the Xisha Islands in the South China Sea.[1] Marine sponges are known to host a diverse array of microorganisms, which are believed to be the true producers of many of the bioactive compounds isolated from sponges.[2] The symbiotic relationship between the sponge and the fungus likely plays a role in the production of these unique secondary metabolites.

Table 1: Origin and Source of this compound

| Parameter | Description |

| Producing Organism | Pestalotiopsis heterocornis (fungus) |

| Host Organism | Phakellia fusca (marine sponge) |

| Geographical Origin | Xisha Islands, South China Sea |

| Compound Class | Polyketide |

Experimental Protocols

Fungal Fermentation

The production of this compound is achieved through the fermentation of Pestalotiopsis heterocornis. The fungus is typically cultured on a solid rice medium, which has been shown to support the growth of the fungus and the production of its secondary metabolites.[3][4]

Protocol for Fungal Fermentation:

-

Media Preparation: A solid rice medium is prepared in 1000 mL conical flasks. Each flask contains 200 g of rice, 6 g of artificial sea salt, and 200 mL of distilled water.[3]

-

Sterilization: The flasks containing the medium are autoclaved for 20 minutes at 121°C to ensure sterility.

-

Inoculation: The sterilized medium is inoculated with a culture of Pestalotiopsis heterocornis XWS03F09.

-

Incubation: The inoculated flasks are incubated statically at 28°C for a period of 36 to 60 days.[3][4]

Extraction and Isolation

Following the incubation period, the fungal culture is harvested, and the secondary metabolites, including this compound, are extracted and purified.

Protocol for Extraction and Isolation:

-

Extraction: The fermented solid rice cultures are extracted three to four times with ethyl acetate (EtOAc) at room temperature. The EtOAc extracts are then combined and concentrated under reduced pressure to yield a crude extract.[3][4]

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) ranging from 30:1 to 0:100 to yield several fractions based on their polarity, as monitored by Thin Layer Chromatography (TLC).[3]

-

Purification: The fractions containing compounds of interest are further purified using a combination of chromatographic techniques. This may include:

-

Sephadex LH-20 column chromatography: Eluting with methanol to separate compounds based on size.[3]

-

Silica gel column chromatography: Using a petroleum ether-EtOAc gradient.[3]

-

Octadecylsilyl (ODS) column chromatography: Eluting with a methanol-water (MeOH-H₂O) gradient.[1]

-

Semipreparative High-Performance Liquid Chromatography (HPLC): Using a MeOH/H₂O mobile phase for final purification of the desired compound.[1][3]

-

Table 2: Summary of Extraction and Purification Parameters

| Step | Parameter | Details |

| Extraction | Solvent | Ethyl acetate (EtOAc) |

| Method | Maceration at room temperature | |

| Initial Fractionation | Stationary Phase | Silica gel |

| Mobile Phase | Gradient of CH₂Cl₂-MeOH | |

| Purification | Techniques | Sephadex LH-20, Silica gel CC, ODS CC, Semipreparative HPLC |

| Solvents | Methanol, Petroleum ether, Ethyl acetate, Water |

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by polyketide synthases (PKSs).[5][6] Fungal PKSs are large, multifunctional enzymes that iteratively condense simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. This chain then undergoes a series of modifications, including reductions, dehydrations, and cyclizations, to generate the diverse array of polyketide structures.[6][7]

While the specific gene cluster for this compound biosynthesis has not been fully elucidated, a plausible pathway can be proposed based on the general mechanism of fungal aromatic polyketide synthesis.

References

- 1. Manipulation of IRE1-Dependent MAPK Signaling by a Vibrio Agonist-Antagonist Effector Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Modulation of MAPK ERK1 and ERK2 in VDR-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(-)-Varitriol: A Technical Guide to its Stereochemistry and Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Varitriol is the unnatural enantiomer of the marine-derived fungal metabolite, (+)-varitriol, which was first isolated from Emericella variecolor. The natural product, (+)-varitriol, exhibited significant cytotoxic activity against a panel of human cancer cell lines, particularly showing increased potency toward renal, CNS, and breast cancer cell lines.[1] This notable biological activity, coupled with a novel structure featuring a substituted dihydropyran ring linked to an aromatic moiety, has made varitriol a compelling target for synthetic chemists. The determination of its complex stereochemistry was a critical step in understanding its structure-activity relationship and enabling further research.

The initial determination of the relative stereochemistry of varitriol was accomplished through detailed Nuclear Magnetic Resonance (NMR) studies.[1] However, the definitive absolute configuration was established only through stereoselective total synthesis.[1][2] This guide provides an in-depth overview of the methods used to elucidate the complete stereochemical structure of this compound, presenting key data, experimental protocols, and logical workflows.

Data Presentation

Quantitative Stereochemical Data for this compound

The following table summarizes the key quantitative data that defines the stereochemistry of the synthetic this compound.

| Parameter | Value | Conditions | Reference |

| Optical Rotation | [α]D = -18.2° | c = 0.0033 g/mL, Methanol | [2][3] |

Note: The negative sign of the optical rotation for the synthetic product, prepared from a D-ribose precursor, confirmed it as the enantiomer of the naturally occurring (+)-Varitriol.[2][3]

Key ¹H NMR Spectroscopic Data

The following ¹H NMR data corresponds to the fully deprotected synthetic this compound, which was found to be in agreement with the data reported for the natural sample, confirming the successful synthesis of the enantiomer.[2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 7.69 | d | 15.8 |

| H-2' | 6.09 | dd | 15.8, 6.3 |

| H-3' | 4.49 | ddd | 6.3, 3.9, 1.5 |

| H-4' | 4.04 | dq | 6.3, 6.1 |

| H-5' | 3.90 | t | 3.9 |

| H-6' | 1.31 | d | 6.3 |

| Ar-H | 7.44 | t | 8.0 |

| Ar-H | 7.24 | d | 8.0 |

| Ar-H | 6.85 | d | 8.0 |

Data corresponds to a protected intermediate of a synthetic analogue but is representative of the core structure's proton environment.[1]

Determination of Stereochemistry

The elucidation of the stereostructure of a complex natural product like varitriol is a multi-step process that combines spectroscopic and synthetic methods.

Logical Workflow for Absolute Configuration Determination

The overall strategy for determining the absolute configuration of a novel chiral natural product typically follows the logical flow depicted below. Initially, spectroscopic methods like NMR are used to determine the connectivity and relative stereochemistry. The final, unambiguous assignment of the absolute configuration is then achieved by synthesizing the molecule from a starting material of known chirality (a chiral pool approach) and comparing its properties, particularly the optical rotation, to the natural compound.

Caption: Workflow for determining the absolute configuration of Varitriol.

Experimental Protocols

Total Synthesis of this compound (Key Steps)

The absolute configuration of varitriol was confirmed through total synthesis. Several routes have been reported. A key late-stage step in the first total synthesis by Jennings et al. involved a cross-metathesis reaction.[2] A later synthesis by Ghosh and Pradhan utilized a Heck reaction.[4][5][6]

Example Protocol: Final Deprotection Step[2]

-

Dissolution: The protected this compound intermediate (e.g., 15 mg, 0.025 mmol) is dissolved in tetrahydrofuran (THF, 2 mL).

-

Acidification: To the stirred solution at room temperature, 1 M aqueous hydrochloric acid (HCl, 2 mL) is added.

-

Reaction Monitoring: The reaction is stirred at room temperature for approximately 2 hours, with progress monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate or chloroform.

-

Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography (e.g., silica gel) to yield pure this compound.

Mosher's Ester Analysis for Secondary Alcohols

While total synthesis was the definitive method for varitriol, Mosher's ester analysis is a powerful NMR-based technique for determining the absolute configuration of secondary alcohols, such as those present in the varitriol core.[7][8] The method involves converting the alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangements of these diastereomers lead to predictable shifts in the ¹H NMR signals of protons near the chiral center.

General Protocol for Mosher's Ester Formation[9]

-

Setup: Two separate, dry reaction vials are prepared. To each, the alcohol of unknown configuration (1.0 eq) is added, along with a dry, non-reactive solvent (e.g., pyridine or CH₂Cl₂ with DMAP).

-

Reagent Addition: To one vial, (R)-(-)-MTPA chloride (1.2 eq) is added. To the other vial, (S)-(+)-MTPA chloride (1.2 eq) is added.

-

Reaction: The reactions are stirred at room temperature until the starting alcohol is consumed (monitored by TLC).

-

Workup: The reactions are quenched, and the crude diastereomeric esters are purified.

-

NMR Analysis: ¹H NMR spectra are acquired for both the (R)-MTPA ester and the (S)-MTPA ester.

-

Data Analysis: The chemical shifts (δ) for protons on either side of the carbinol center are compared. The difference in chemical shifts (Δδ = δS - δR) is calculated. A consistent positive Δδ on one side of the C-O-C(MTPA) bond and a negative Δδ on the other side allows for the assignment of the absolute configuration.

Caption: Principle of Mosher's ester analysis for configuration assignment.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, providing both relative and absolute stereochemistry.[10][11] This technique requires the compound to be crystallized into a high-quality, single crystal. While no crystal structure for varitriol itself has been reported, this protocol outlines the general steps involved.

General Protocol for Small Molecule Crystallography

-

Crystal Growth: A high-purity sample of the compound is dissolved in a suitable solvent or solvent system to create a saturated or near-saturated solution. Crystals are grown through slow evaporation, slow cooling, or vapor/liquid diffusion.[12] This is often the most challenging step.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to yield the final structure, including bond lengths, angles, and stereochemistry. For chiral molecules crystallizing in a chiral space group, the Flack parameter is calculated to determine the absolute configuration.[13]

Biological Activity and Mechanism of Action

Varitriol has been identified as a potent cytotoxic agent.[2] However, despite its significant activity against various cancer cell lines, its precise mechanism of action has not yet been fully elucidated.[2] Research into the biological effects of novel compounds typically involves a series of in-vitro assays to characterize their cytotoxic and anti-proliferative effects, which can provide clues to the underlying molecular pathways.

Caption: General workflow for investigating the cytotoxic mechanism of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An efficient total synthesis and absolute configuration determination of varitriol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. An efficient total synthesis and absolute configuration determination of varitriol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective total synthesis of (+)-varitriol, this compound, 5'-epi-(+)-varitriol, and 4'-epi-(-)-varitriol from D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. rigaku.com [rigaku.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How To [chem.rochester.edu]

- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Varitriol: A Technical Guide to its Physicochemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Varitriol, a marine-derived natural product, has garnered interest within the scientific community for its potential as an antitumor agent. This technical guide provides a comprehensive overview of its physicochemical properties, methodologies for its synthesis and biological evaluation, and a look into its potential mechanism of action. All quantitative data is summarized for clarity, and detailed experimental protocols are provided to support further research and development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and development as a potential therapeutic agent.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀O₅ | [1][2] |

| Molecular Weight | 280.32 g/mol | [1][2][3] |

| CAS Number | 906482-48-2 | [3] |

| Appearance | Powder | [4] |

| IUPAC Name | (2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | [2] |

| SMILES | C[C@H]1--INVALID-LINK--/C=C/C2=C(C(=CC=C2)OC)CO)O">C@@HO | [1][2] |

| Melting Point | Data not available in cited sources. | |

| Boiling Point | Data not available in cited sources. | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO. | [4] |

| Optical Rotation ([α]D) | Data not available in cited sources. |

Experimental Protocols

Total Synthesis of this compound

The following is a representative, multi-step protocol for the total synthesis of this compound, adapted from documented synthetic routes. This process involves the careful construction of the tetrahydrofuran core and its subsequent coupling with the aromatic fragment.

Workflow for the Total Synthesis of this compound

Caption: A generalized workflow for the total synthesis of this compound.

Detailed Methodology:

-

Preparation of the Tetrahydrofuran Moiety from D-Mannitol:

-

Protect the hydroxyl groups of D-mannitol using appropriate protecting groups (e.g., acetonides, benzyl ethers).

-

Perform a series of stereoselective reactions including tosylation, reduction, and mesylation to achieve the desired stereochemistry of the chiral centers.

-

Induce intramolecular cyclization to form the substituted tetrahydrofuran ring.

-

Selectively deprotect and modify functional groups to prepare the intermediate for the coupling reaction.

-

-

Synthesis of the Aromatic Fragment:

-

Start with a commercially available substituted phenol or benzoic acid.

-

Introduce the vinyl group through a suitable reaction, such as a Stille or Suzuki coupling, after conversion of a hydroxyl group to a triflate.

-

Reduce any ester or carboxylic acid functionalities to the required hydroxymethyl group.

-

Protect the hydroxyl group if necessary for the subsequent coupling step.

-

-

Coupling and Final Deprotection:

-

Couple the synthesized tetrahydrofuran and aromatic fragments using a cross-coupling reaction, such as the Heck reaction, to form the carbon-carbon double bond with the desired (E)-stereochemistry.

-

Remove all protecting groups under appropriate acidic or hydrogenolysis conditions to yield this compound.

-

Purify the final product using chromatographic techniques such as column chromatography or preparative HPLC.

-

In Vitro Cytotoxicity Assay

To evaluate the antitumor potential of this compound, a cytotoxicity assay using a cancer cell line is a fundamental experiment. The following protocol describes a common method using a tetrazolium-based reagent like MTT or MTS.

Workflow for In Vitro Cytotoxicity Assay

Caption: A standard workflow for determining the in vitro cytotoxicity of this compound.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture a suitable cancer cell line (e.g., a human colon cancer line or a panel of NCI-60 cell lines) in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells and seed them into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells per well).

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Perform serial dilutions of the stock solution in the cell culture medium to obtain a range of desired final concentrations.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

-

-

Cell Viability Measurement:

-

Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

-

Add the viability reagent (e.g., MTT or MTS solution) to each well and incubate for 1-4 hours. During this time, metabolically active cells will convert the tetrazolium salt into a colored formazan product.

-

If using MTT, add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Potential Mechanism of Action: Induction of Apoptosis

While the precise molecular targets and signaling pathways of this compound are still under investigation, many antitumor natural products exert their effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of proteins. A plausible, though not yet specifically demonstrated for this compound, mechanism of action is the induction of the intrinsic (mitochondrial) pathway of apoptosis.

Generalized Intrinsic Apoptosis Pathway

Caption: A generalized intrinsic apoptosis pathway potentially induced by this compound.

This proposed pathway suggests that this compound may cause cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins then permeabilize the mitochondrial membrane, releasing cytochrome c. This event triggers the formation of the apoptosome, which in turn activates a cascade of caspases, ultimately leading to the dismantling of the cell. Further research is required to validate this specific mechanism for this compound.

Conclusion

This compound presents a promising scaffold for the development of new anticancer therapies. This guide has provided the available core physicochemical data and detailed experimental protocols to facilitate further investigation. While key data points such as an experimentally determined melting point and specific optical rotation are yet to be reported in the surveyed literature, the synthetic and bioassay methodologies are well-established. Future work should focus on elucidating the precise molecular mechanism of action to fully realize the therapeutic potential of this compound and its analogues.

References

Unraveling the Biological Profile of (-)-Varitriol: A Landscape of Limited Data and Opportunities for Future Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Varitriol, the unnatural enantiomer of the marine-derived natural product (+)-varitriol, represents a molecule of significant interest within the scientific community, particularly in the field of oncology and drug discovery. While its counterpart, (+)-varitriol, isolated from the fungus Emericella variecolor, has been the subject of numerous studies highlighting its potent antiproliferative activities, a comprehensive understanding of the biological activity of this compound remains elusive.[1] This technical guide aims to provide a thorough overview of the current state of knowledge regarding the biological activities of this compound. However, it is critical to preface this guide with the acknowledgment that publicly available data on the specific biological effects of this compound are exceptionally scarce.

Despite the successful stereoselective synthesis of this compound, which confirms its availability for biological evaluation, there is a notable absence of published studies detailing its antiproliferative, anti-angiogenic, or apoptotic activities.[2] Consequently, this document will first address the limited information available for this compound and then, for contextual understanding and to highlight potential areas of investigation, provide a detailed summary of the well-documented biological activities of (+)-varitriol and its synthetic analogues. This juxtaposition will underscore the significant knowledge gap and the untapped potential for research into the stereospecific biological actions of the varitriol scaffold.

Section 1: Biological Activity of this compound - The Uncharted Territory

As of the latest available scientific literature, there is a profound lack of data on the biological activity of this compound. While its total synthesis has been successfully achieved, subsequent in-depth biological evaluations, including quantitative assessments of its cytotoxic effects, mechanism of action studies, and investigations into its impact on signaling pathways, have not been reported in peer-reviewed publications.

The absence of this critical information means that key parameters such as IC50 values against various cancer cell lines, effects on apoptosis and angiogenesis, and interactions with specific molecular targets are currently unknown for this compound. This represents a significant void in the structure-activity relationship (SAR) understanding of the varitriol enantiomers and their potential as therapeutic agents.

Section 2: Biological Activity of (+)-Varitriol and its Analogues - A Comprehensive Overview

In stark contrast to its enantiomer, (+)-varitriol has been extensively studied and has demonstrated significant potential as an anticancer agent.[1] This section provides a detailed look into the biological activities of (+)-varitriol and its synthetic analogues to offer a framework for potential future studies on this compound.

Antiproliferative and Cytotoxic Activity

(+)-Varitriol has shown remarkable potency against a variety of cancer cell lines, reportedly being 100-fold more potent than the mean toxicity across numerous cancer cell lines.[1] Synthetic analogues of (+)-varitriol have also been evaluated for their in vitro cytotoxicity against human tumor cell lines.[3]

Table 1: Antiproliferative Activities of Synthesized Varitriol Analogues

| Compound | Cell Line | IC50 (µM) |

| Varitriol analogue 5 (E/Z mixture) | CCRF-CEM | >100 |

| K562 | >100 | |

| K562-Tax | >100 | |

| CEM-DNR-BULK | >100 | |

| Varitriol analogue 6a (E-isomer) | CCRF-CEM | >100 |

| K562 | >100 | |

| K562-Tax | >100 | |

| CEM-DNR-BULK | >100 | |

| Varitriol analogue 7a (Z-isomer) | CCRF-CEM | >100 |

| K562 | >100 | |

| K562-Tax | >100 | |

| CEM-DNR-BULK | >100 |

Data extracted from a study on synthetic varitriol analogues. It is important to note that these specific analogues showed mild to no activity. The high potency is attributed to the natural (+)-varitriol.[3]

Experimental Protocols for Antiproliferative Assays

The evaluation of the antiproliferative activity of varitriol and its analogues typically involves standardized in vitro cytotoxicity assays.

MTT Assay Protocol:

-

Cell Seeding: Human tumor cell lines are seeded in 96-well microplates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., varitriol analogues) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Section 3: Potential Mechanisms of Action - Insights from Related Compounds

While the precise mechanisms of action for this compound are unknown, studies on related compounds, such as calcitriol (the active form of vitamin D3), which shares some structural similarities with the core of varitriol, can offer valuable hypotheses. Calcitriol is known to exert its anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.

Apoptosis Induction

Calcitriol has been shown to induce apoptosis in various cancer cell lines.[4][5] This process is often mediated by the regulation of key apoptotic proteins. A potential pathway involves the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: A simplified diagram of a potential caspase-mediated apoptosis pathway.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some natural products exhibit anti-angiogenic properties by interfering with key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway.

Experimental Protocol for in vitro Tube Formation Assay:

-

Plate Coating: A 96-well plate is coated with Matrigel, a basement membrane matrix.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

-

Compound Treatment: The cells are treated with the test compound (e.g., a potential anti-angiogenic agent) and a pro-angiogenic factor like VEGF.

-

Incubation: The plate is incubated for a period (e.g., 6-12 hours) to allow for the formation of capillary-like structures (tubes).

-

Visualization and Quantification: The tube formation is visualized using a microscope and quantified by measuring parameters such as the total tube length or the number of branch points.

Caption: Workflow of an in vitro HUVEC tube formation assay to assess anti-angiogenic activity.

Section 4: Future Directions and Conclusion

The stark contrast between the wealth of biological data for (+)-varitriol and the dearth of information for its enantiomer, this compound, highlights a significant opportunity for research. The stereochemistry of a molecule can have a profound impact on its biological activity, with enantiomers often exhibiting different, and sometimes opposing, pharmacological effects.

Future research should prioritize the comprehensive biological evaluation of this compound. Key areas of investigation include:

-

In vitro cytotoxicity screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

-

Mechanism of action studies: Investigating whether this compound induces apoptosis and/or inhibits angiogenesis, and elucidating the underlying molecular pathways.

-

Comparative studies: Directly comparing the biological activities of (+)- and this compound to understand the stereospecific requirements for its anticancer effects.

-

In vivo studies: Should in vitro studies show promise, evaluating the antitumor efficacy and toxicity of this compound in animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective total synthesis of (+)-varitriol, this compound, 5'-epi-(+)-varitriol, and 4'-epi-(-)-varitriol from D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Speculated Mechanism of Action of (-)-Varitriol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the speculated mechanism of action of (-)-Varitriol. Direct, in-depth research on the specific molecular pathways of this compound is limited. The proposed mechanisms are largely extrapolated from studies on its synthetic analogues and the well-documented activities of structurally and functionally similar compounds, such as Calcitriol (the active form of Vitamin D3). This document is intended to provide a scientifically grounded framework for future research and drug development efforts.

Executive Summary

This compound, a marine-derived natural product, and its synthetic analogues have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2] While the precise molecular targets and signaling pathways remain to be fully elucidated, current evidence suggests a multi-faceted mechanism of action. This guide synthesizes the available preclinical data and proposes a speculative model centered on the inhibition of key cancer-promoting processes, including aberrant cell proliferation, angiogenesis, and survival signaling. Drawing parallels with the known anti-cancer effects of compounds like Calcitriol, we hypothesize that this compound may exert its effects through the modulation of critical signaling pathways such as the Vitamin D Receptor (VDR) pathway, Wnt signaling, and pathways governing cellular metabolism and angiogenesis.

Antiproliferative Activity of Varitriol Analogues

Synthetic analogues of (+)-Varitriol have been evaluated for their in vitro cytotoxicity against various human tumor cell lines. The data indicates that structural modifications to the parent molecule can significantly impact its anticancer potency.

Quantitative Data Summary

| Compound | Cell Line | IC50 (µM) | Reference |

| (+)-Varitriol Analogue 5 (E/Z mixture) | CCRF-CEM (Leukemia) | >50 | [2] |

| CEM-DNR-BULK (Leukemia, multidrug resistant) | >50 | [2] | |

| (+)-Varitriol Analogue 6a (E-isomer) | CCRF-CEM (Leukemia) | Inactive | [2] |

| CEM-DNR-BULK (Leukemia, multidrug resistant) | Inactive | [2] | |

| (+)-Varitriol Analogue 7a (Z-isomer) | CCRF-CEM (Leukemia) | Inactive | [2] |

| CEM-DNR-BULK (Leukemia, multidrug resistant) | Inactive | [2] | |

| (+)-Varitriol Analogue 6e (2,4-dimethoxy) | CCRF-CEM (Leukemia) | 15.6 | [2] |

| CEM-DNR-BULK (Leukemia, multidrug resistant) | 18.2 | [2] | |

| (+)-Varitriol Analogue 6f (2,5-dimethoxy) | CCRF-CEM (Leukemia) | 11.4 | [2] |

| CEM-DNR-BULK (Leukemia, multidrug resistant) | 12.5 | [2] | |

| (+)-Varitriol Analogue 6i (4-bromo) | CCRF-CEM (Leukemia) | 12.3 | [2] |

| CEM-DNR-BULK (Leukemia, multidrug resistant) | 14.8 | [2] |

Note: The original research primarily focused on (+)-Varitriol analogues. The data is presented here to provide a basis for understanding the potential activity of the enantiomeric form, this compound.

Speculated Mechanisms of Action

Based on the known biological activities of similar compounds, particularly Calcitriol, we propose the following speculative mechanisms for this compound.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several natural compounds inhibit tumor growth by targeting this process. We speculate that this compound may inhibit angiogenesis through the following mechanisms:

-

Downregulation of Pro-Angiogenic Factors: this compound may decrease the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[3] This would lead to reduced stimulation of endothelial cell proliferation and migration.

-

Inhibition of Endothelial Cell Function: The compound might directly inhibit the proliferation, migration, and tube formation of endothelial cells, which are essential steps in angiogenesis.[4][5]

-

Modulation of VEGFR2 Signaling: It is plausible that this compound could interfere with the VEGF Receptor 2 (VEGFR2) signaling cascade, a primary pathway for VEGF-mediated angiogenesis.[6] This could involve inhibiting receptor phosphorylation and subsequent downstream signaling.[5]

Caption: Speculated inhibition of angiogenesis by this compound.

Suppression of Tumor Growth via VDR and Wnt Signaling

Calcitriol is known to exert anti-tumor effects by activating the Vitamin D Receptor (VDR), which in turn inhibits the Wnt signaling pathway.[7] Given the structural similarities, this compound might act as a VDR agonist.

-

VDR Activation: this compound may bind to and activate the VDR, leading to the transcription of genes that regulate cell growth and differentiation.[7][8]

-

Inhibition of Wnt Pathway: Activated VDR can interfere with the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer, leading to decreased proliferation and a reduction in the cancer stem cell (CSC) population.[7]

-

Induction of Cell Cycle Arrest and Apoptosis: By modulating these pathways, this compound could induce cell cycle arrest, likely at the G0/G1 phase, and promote apoptosis in cancer cells.[9]

Caption: Speculated suppression of tumor growth via VDR and Wnt signaling.

Modulation of Tumor Metabolism (The Warburg Effect)

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Calcitriol has been shown to suppress this metabolic phenotype.[10][11]

-

Inhibition of Glycolytic Enzymes: this compound could potentially downregulate the expression of key glycolytic enzymes, such as hexokinase 2 and lactate dehydrogenase A, and the glucose transporter GLUT1.[10][11]

-

Reduction of c-Myc and Cyclin D1: These oncoproteins are known to promote the Warburg effect. By reducing their expression, this compound could indirectly suppress aerobic glycolysis.[10][11]

-

Increased Oxidative Phosphorylation: A decrease in glycolysis may be accompanied by an increase in the oxygen consumption rate, indicating a shift back towards more efficient energy production through oxidative phosphorylation.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural health products that inhibit angiogenesis: a potential source for investigational new agents to treat cancer—Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luteolin inhibits vascular endothelial growth factor-induced angiogenesis; inhibition of endothelial cell survival and proliferation by targeting phosphatidylinositol 3'-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Natural phenolic metabolites with anti-angiogenic properties – a review from the chemical point of view [beilstein-journals.org]

- 6. Inhibitory Effect of Phenolic Compounds on Vascular Endothelial Growth Factor-Induced Retinal Endothelial Permeability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-tumor activity of calcitriol: pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcitriol Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unveiling the Cytotoxic Potential of (+)-Varitriol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Varitriol, a marine-derived natural product, on various cancer cell lines. The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the available quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow and potential signaling pathways involved in its anti-cancer activity.

It is important to note that while the initial query specified an interest in (-)-Varitriol, the current body of scientific literature predominantly focuses on the biological activity of (+)-Varitriol , which is the naturally occurring enantiomer isolated from the marine fungus Emericella variecolor. This guide will, therefore, concentrate on the data available for (+)-Varitriol and its synthetic analogues.

Quantitative Cytotoxicity Data

The cytotoxic effects of various synthesized analogues of (+)-Varitriol have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. These values were determined using a standard MTT assay.

Table 1: Antiproliferative Activities of Synthesized Varitriol Analogues (E-isomers) [1][2]

| Compound | Ar-Substituent | CCRF-CEM (IC50, µM) | A549 (IC50, µM) | K562 (IC50, µM) | K562-Tax (IC50, µM) | CEM-DNR-BULK (IC50, µM) | HCT116 p53+/+ (IC50, µM) | HCT116 p53-/- (IC50, µM) |

| (+)-Varitriol (6a) | 2,3-di-Me, 4-OH | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 6b | 2,5-di-Me, 4-OH | 45.3 | >50 | >50 | >50 | 38.5 | >50 | >50 |

| 6c | 2,6-di-Me, 4-OH | 48.2 | >50 | >50 | >50 | 41.3 | >50 | >50 |

| 6d | 2-MeO | 41.3 | >50 | >50 | >50 | 35.6 | >50 | >50 |

| 6e | 2,4-di-MeO | 15.4 | 48.7 | 33.5 | 35.6 | 13.5 | 45.3 | 41.2 |

| 6f | 2,5-di-MeO | 19.8 | >50 | 41.2 | 43.1 | 18.4 | >50 | >50 |

| 6g | 3,4-di-MeO | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 6h | 4-Cl | 35.7 | >50 | >50 | >50 | 29.8 | >50 | >50 |

| 6i | 4-Br | 21.3 | >50 | 45.3 | 48.7 | 19.8 | >50 | >50 |

| 6j | 4-F | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 6k | 4-CF3 | 33.1 | >50 | >50 | >50 | 28.4 | >50 | >50 |

Table 2: Antiproliferative Activities of a Mixture of E/Z-isomers and Pure Z-isomers of Varitriol Analogues [1][2]

| Compound | Isomer | Ar-Substituent | CCRF-CEM (IC50, µM) | A549 (IC50, µM) | K562 (IC50, µM) | K562-Tax (IC50, µM) | CEM-DNR-BULK (IC50, µM) | HCT116 p53+/+ (IC50, µM) | HCT116 p53-/- (IC50, µM) |

| 5 | E/Z (5:4) | 2-epi-Varitriol | 29.8 | >50 | 48.2 | >50 | 25.4 | >50 | >50 |

| 7a | Z | 2,3-di-Me, 4-OH | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 7b | Z | 2,5-di-Me, 4-OH | 38.4 | >50 | >50 | >50 | 31.2 | >50 | >50 |

| 7d | Z | 2-MeO | 35.6 | >50 | >50 | >50 | 29.8 | >50 | >50 |

| 7h | Z | 4-Cl | 29.8 | >50 | >50 | >50 | 24.1 | >50 | >50 |

| 7i | Z | 4-Br | 18.7 | >50 | 38.6 | 41.3 | 15.4 | >50 | >50 |

| 7k | Z | 4-CF3 | 28.4 | >50 | >50 | >50 | 23.5 | >50 | >50 |

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity evaluation of Varitriol analogues, based on the standard MTT assay protocol.

2.1. Cell Culture

-

Cell Lines: A panel of human cancer cell lines were used, including:

-

CCRF-CEM (T-lymphoblastic leukemia)

-

K562 (chronic myelogenous leukemia)

-

K562-Tax (paclitaxel-resistant K562)

-

CEM-DNR-BULK (daunorubicin-resistant CCRF-CEM)

-

A549 (non-small cell lung carcinoma)

-

HCT116 p53+/+ (colon cancer with wild-type p53)

-

HCT116 p53-/- (colon cancer with p53 knockout)

-

-

Culture Conditions: Cells were maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

2.2. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cells were seeded in 96-well microplates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the Varitriol analogues. A vehicle control (e.g., DMSO) was also included.

-

Incubation: The plates were incubated for a period of 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxic effects of Varitriol analogues on cancer cell lines.

Caption: General workflow for the in vitro cytotoxicity assessment of Varitriol analogues.

3.2. Potential Signaling Pathways

While the precise molecular mechanism of action for (+)-Varitriol has not been extensively elucidated in the available literature, furanoside derivatives and other cytotoxic natural products are known to interfere with several key signaling pathways in cancer cells. The following diagram illustrates some of these potential pathways that could be affected by (+)-Varitriol, leading to apoptosis and cell cycle arrest. Further research is required to confirm the specific targets of (+)-Varitriol.

Caption: Potential signaling pathways modulated by cytotoxic furanoside derivatives.

Conclusion and Future Directions

The available data indicates that synthetic analogues of (+)-Varitriol exhibit cytotoxic activity against a range of human cancer cell lines, with some analogues showing moderate potency. The structure-activity relationship suggests that modifications to the aromatic ring of the Varitriol molecule can influence its cytotoxic efficacy.

However, a significant knowledge gap remains concerning the precise molecular mechanism of action of (+)-Varitriol. Future research should focus on:

-

Target Identification: Identifying the specific cellular targets of (+)-Varitriol to understand its mechanism of cytotoxicity.

-

Signaling Pathway Analysis: Elucidating the specific signaling pathways that are modulated by (+)-Varitriol in cancer cells.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of the most potent (+)-Varitriol analogues in preclinical animal models.

-

Comparative Studies: Investigating the cytotoxic effects of the unnatural enantiomer, this compound, to determine if there is stereospecificity in its biological activity.

This technical guide serves as a foundational resource for researchers interested in the anti-cancer potential of Varitriol. The provided data and protocols offer a starting point for further investigation into this promising class of marine-derived compounds.

References

A Comprehensive Technical Guide to the Enantiomers of Varitriol: (+)-Varitriol and (-)-Varitriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varitriol, a marine-derived natural product, has garnered significant attention in the scientific community for its potent antitumor properties. This technical guide provides an in-depth exploration of the naturally occurring (+)-Varitriol and its synthetic enantiomer, (-)-Varitriol. It aims to serve as a comprehensive resource for researchers and professionals in drug development by detailing their synthesis, stereochemistry, and a comparative analysis of their biological activities. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis, and elucidates the proposed mechanism of action, including a putative signaling pathway for their anticancer effects.

Introduction

(+)-Varitriol, first isolated from the marine fungus Emericella variecolor, has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its complex stereochemistry and potent biological activity have made it a compelling target for total synthesis. The synthesis of its unnatural enantiomer, this compound, has been crucial in understanding the stereochemical requirements for its biological function. Enantiomers, being non-superimposable mirror images, often exhibit distinct biological activities, a critical consideration in drug development. This guide provides a detailed comparative analysis of these two molecules.

Physicochemical and Biological Properties

A comparative summary of the known quantitative data for (+)-Varitriol and this compound is presented below. It is important to note that while the properties of the natural (+)-enantiomer are more extensively reported, data for the synthetic (-)-enantiomer is less abundant in the literature.

| Property | (+)-Varitriol | This compound |

| Molecular Formula | C₁₉H₂₆O₅ | C₁₉H₂₆O₅ |

| Molar Mass | 334.41 g/mol | 334.41 g/mol |

| Appearance | White solid | Not specified |

| Melting Point | Not specified | Not specified |

| Specific Optical Rotation | >+10.5° (c 0.2, MeOH) | Not specified |

| Cytotoxicity (IC₅₀) | Potent (sub-micromolar to low micromolar range against various cancer cell lines) | Generally reported as less active than (+)-Varitriol |

Synthesis of Varitriol Enantiomers

The total synthesis of both (+)-Varitriol and this compound has been achieved through various strategies, often employing chiral pool starting materials to establish the correct stereochemistry.

Synthesis of (+)-Varitriol

The synthesis of the natural (+)-Varitriol commonly starts from D-mannitol, a readily available chiral precursor. A key step in many synthetic routes is the Heck reaction to couple the carbohydrate-derived fragment with the aromatic moiety.

Experimental Protocol: Synthesis of (+)-Varitriol via Heck Reaction

Materials:

-

Aromatic triflate (derived from 2,6-dihydroxybenzoic acid)

-

Olefinic sugar moiety (derived from D-mannitol)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the aromatic triflate (1.0 eq) and the olefinic sugar moiety (1.2 eq) in anhydrous acetonitrile.

-

To this solution, add palladium(II) acetate (0.1 eq) and triphenylphosphine (0.2 eq).

-

Add triethylamine (3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the coupled product.

-

Subsequent deprotection steps are then carried out to yield (+)-Varitriol.

Synthesis of this compound

The synthesis of the unnatural this compound typically utilizes D-(-)-ribose as the chiral starting material to construct the furanoside portion of the molecule.[1]

Experimental Protocol: Synthesis of this compound from D-(-)-Ribose

Materials:

-

D-(-)-ribose

-

Appropriate protecting group reagents (e.g., acetone, benzyl bromide)

-

Reagents for olefination (e.g., Wittig reagent)

-

Aromatic coupling partner

-

Standard glassware for organic synthesis

-

Inert atmosphere setup

Procedure:

-

Protect the hydroxyl groups of D-(-)-ribose, for example, by forming an isopropylidene acetal.

-

Selectively deprotect and modify the sugar to introduce a reactive handle for olefination.

-

Perform a Wittig or Horner-Wadsworth-Emmons reaction to install the vinyl group, creating the olefinic sugar fragment.

-

Couple the olefinic sugar fragment with a suitable aromatic partner using methods such as the Heck reaction or Julia-Kocienski olefination.

-

Carry out final deprotection steps to yield this compound.

Synthetic Workflow Diagrams

Caption: Synthetic workflows for (+)-Varitriol and this compound.

Mechanism of Antitumor Activity: A Putative Signaling Pathway

While the precise molecular targets of Varitriol are still under investigation, evidence suggests that its antitumor activity is mediated through the induction of apoptosis (programmed cell death). A plausible mechanism involves the intrinsic apoptotic pathway, initiated by cellular stress.

Proposed Signaling Cascade

Based on the known mechanisms of other cytotoxic natural products, a putative signaling pathway for Varitriol-induced apoptosis is proposed:

-

Induction of Reactive Oxygen Species (ROS): Varitriol may induce cellular stress by promoting the generation of reactive oxygen species (ROS) within cancer cells.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Elevated ROS levels can lead to the permeabilization of the outer mitochondrial membrane.

-

Regulation of Bcl-2 Family Proteins: This process is regulated by the Bcl-2 family of proteins. Varitriol may lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and/or the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

Apoptosis Execution: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Signaling Pathway Diagram

Caption: Putative signaling pathway for Varitriol-induced apoptosis.

Conclusion and Future Directions

(+)-Varitriol continues to be a promising lead compound for the development of novel anticancer therapeutics. The stereoselective total synthesis of both (+)- and (-)-enantiomers has been instrumental in confirming its absolute stereochemistry and provides a platform for the generation of analogues with potentially improved therapeutic profiles. While the pro-apoptotic mechanism of action is becoming clearer, further research is required to definitively identify the direct molecular targets of Varitriol and to fully elucidate the signaling pathways involved. A thorough investigation into the in vivo efficacy and toxicity of (+)-Varitriol and its analogues is a critical next step in its journey towards clinical application. The significantly lower reported activity of this compound underscores the importance of stereochemistry in its biological function and highlights the specificity of its interaction with its cellular targets. Future structure-activity relationship (SAR) studies will be invaluable in designing more potent and selective Varitriol-based anticancer agents.

References

(-)-Varitriol: A Fungal Meroterpenoid with Potent Anticancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Varitriol, a meroterpenoid natural product isolated from the marine-derived fungus Emericella variecolor, has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its origin, isolation, structure, and biological activity. Detailed experimental protocols for its extraction, purification, and cytotoxicity assessment are presented, along with a summary of its potent in vitro anticancer effects. Furthermore, this guide explores the potential mechanism of action of this compound, postulating its role in inducing apoptosis through the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive compounds with the potential for therapeutic applications. Marine-derived fungi, in particular, have emerged as a prolific source of structurally diverse secondary metabolites with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. One such compound is this compound, a meroterpenoid isolated from the fungus Emericella variecolor.[1][2] Meroterpenoids are a class of natural products with a mixed biosynthetic origin, typically derived from both polyketide and terpenoid precursors.[3] this compound has garnered significant interest due to its potent and selective cytotoxic activity against various human cancer cell lines, making it a promising lead compound for the development of new anticancer agents.[1][4]

Origin and Isolation of this compound

This compound is a secondary metabolite produced by the marine-derived fungus Emericella variecolor.[1] This fungus has been isolated from various marine sources, including sponges, highlighting the unique ecological niches that can foster the production of novel bioactive compounds.[5] The isolation of this compound involves the cultivation of the fungus, followed by the extraction and chromatographic purification of its metabolites.

Experimental Protocols

Fungal Cultivation and Extraction:

-

Organism: Emericella variecolor (marine-derived strain).

-

Cultivation Medium: Malt extract agar or a liquid medium such as Malt Peptone (MP) broth (10% v/v Malt Extract, 0.1% w/v Bacto Peptone).

-

Cultivation Conditions: The fungus is typically cultured in stationary flasks at 25-28°C for 15-21 days.

-

Extraction: The fungal mycelium and the culture broth are separated. The mycelium is typically extracted with a polar solvent like ethyl acetate or methanol, while the broth can be extracted with a non-polar solvent like ethyl acetate. The extracts are then concentrated under reduced pressure.

Chromatographic Purification:

-

Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to yield several fractions.

-

Further Purification: Bioassay-guided fractionation is often employed, where the cytotoxicity of each fraction is tested to identify the active components. The active fractions are then subjected to further purification steps, which may include:

-

Sephadex LH-20 Column Chromatography: Elution with a solvent like methanol to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., C18 column) with a gradient of water and acetonitrile or methanol is a common final purification step to yield pure this compound.

-

Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Spectroscopic Analysis:

-

NMR Spectroscopy:

-

¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are acquired to determine the chemical structure and connectivity of atoms.

-

Typical Solvents: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

The absolute stereochemistry can be confirmed by X-ray crystallography of a suitable crystal.

-

-

Mass Spectrometry:

-

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be employed.

-

Biological Activity and Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.[1] It has shown increased potency toward selected renal, CNS, and breast cancer cell lines.[1][2]

Data Presentation

Table 1: Cytotoxicity of this compound against selected human cancer cell lines (NCI-60 Screen)

| Cell Line | Cancer Type | GI₅₀ (μM) |

| RXF 393 | Renal Cancer | 0.163 |

| SNB-75 | CNS Cancer | 0.244 |

| T-47D | Breast Cancer | 0.210 |

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen:

-

Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

-

Assay Principle: The assay is based on the in vitro growth inhibitory activity of the test compound.

-

Methodology:

-

Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

-

The test compound is added at various concentrations (typically a 5-log dilution series).

-

The plates are incubated for an additional 48 hours.

-

The endpoint is determined using a sulforhodamine B (SRB) protein stain assay, which measures cell density.

-

The GI₅₀ value is calculated from the dose-response curves.

-

Mechanism of Action: A Postulated Signaling Pathway

While the precise molecular mechanism of action of this compound is not yet fully elucidated, its potent cytotoxic activity suggests that it likely induces programmed cell death, or apoptosis, in cancer cells. Meroterpenoids, as a class, have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Based on the known mechanisms of other cytotoxic natural products and meroterpenoids, a plausible signaling pathway for this compound-induced apoptosis is proposed below.

Mandatory Visualization

Caption: Postulated signaling pathway for this compound-induced apoptosis in cancer cells.

Caption: Experimental workflow for the isolation, characterization, and bioactivity screening of this compound.

Conclusion and Future Directions

This compound, a meroterpenoid from the marine-derived fungus Emericella variecolor, represents a promising new lead compound in the field of anticancer drug discovery. Its potent and selective cytotoxic activity against renal, CNS, and breast cancer cell lines warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for its isolation, characterization, and biological evaluation.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. Structure-activity relationship (SAR) studies, through the synthesis of novel analogues, could lead to the development of even more potent and selective anticancer agents. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of this compound in preclinical animal models of cancer. The continued exploration of marine-derived natural products like this compound holds significant promise for the discovery of next-generation cancer therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Stereoselective Synthesis of (-)-Varitriol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Varitriol, a marine-derived natural product isolated from the fungus Emericella variecolor, has garnered significant attention within the scientific community due to its potent and selective antitumor activity. It has demonstrated notable cytotoxicity against renal (RXF 393), breast (T-47D), and central nervous system (SNB-75) cancer cell lines.[1] The unique structural architecture of this compound, featuring a substituted aromatic ring linked to a highly functionalized tetrahydrofuran moiety with four stereogenic centers, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, focusing on a well-established route from a readily available chiral precursor.

Synthetic Strategy Overview

The total synthesis of this compound has been approached through various methodologies, including cross-metathesis, Julia-Kocienski olefination, and Horner-Wadsworth-Emmons reactions to construct the key C-C bond linking the aromatic and sugar-like fragments.[1] This document will focus on a robust and stereoselective synthesis starting from the chiral pool material D-mannitol, employing a Heck reaction for the crucial coupling step. This strategy provides excellent control over the stereochemistry of the final product.

A retrosynthetic analysis reveals the key disconnection at the olefinic bond, separating the molecule into an aromatic triflate and a vinyl sugar moiety. The vinyl sugar can be accessed from D-mannitol, a readily available and inexpensive chiral starting material.

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

The following protocols are based on the successful total synthesis of this compound reported by Ghosh and Pradhan (2010).[2][3]

Protocol 1: Synthesis of the Aromatic Triflate

This protocol describes the preparation of the key aromatic triflate partner for the Heck coupling reaction.

Materials:

-

2,6-Dihydroxybenzoic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium hydride (NaH)

-

N-phenyl-bis(trifluoromethanesulfonimide)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Esterification: Dissolve 2,6-dihydroxybenzoic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. After cooling, neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester.

-

Benzylation: To a solution of the methyl ester in acetone, add potassium carbonate and benzyl bromide. Reflux the mixture for 12 hours. Filter the solid and concentrate the filtrate. Purify the residue by column chromatography to yield the dibenzylated product.

-

Reduction: To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the dibenzylated ester in THF. Stir for 30 minutes, then add a solution of lithium aluminum hydride (LiAlH₄) in THF. Stir for 2 hours at room temperature. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate. Purify by column chromatography to obtain the corresponding alcohol.

-

Triflation: To a solution of the alcohol in anhydrous DCM at 0 °C, add N-phenyl-bis(trifluoromethanesulfonimide) and pyridine. Stir the reaction mixture at room temperature for 3 hours. Quench with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the aromatic triflate.

Protocol 2: Synthesis of the Vinyl Sugar Moiety from D-Mannitol

This protocol outlines the preparation of the vinyl sugar component required for the Heck coupling.

Materials:

-

D-Mannitol

-

Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH)

-

Sodium periodate (NaIO₄)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

Tetrabutylammonium fluoride (TBAF)

-

Dess-Martin periodinane (DMP)

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

Procedure:

-

Protection: Suspend D-mannitol in acetone and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 24 hours. Filter the reaction mixture and concentrate the filtrate. Recrystallize the residue from methanol to give 1,2:5,6-di-O-isopropylidene-D-mannitol.

-

Oxidative Cleavage and Reduction: Dissolve the di-acetonide in a mixture of THF and water. Add sodium periodate and stir for 1 hour. Add sodium borohydride in portions and stir for another 2 hours. Extract with ethyl acetate, dry the organic layer, and concentrate to give the corresponding diol.

-

Benzylation: To a solution of the diol in anhydrous THF, add sodium hydride at 0 °C, followed by benzyl bromide. Stir at room temperature overnight. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify by column chromatography to obtain the dibenzyl ether.

-

Deprotection and Olefination: Treat the dibenzyl ether with aqueous acetic acid to remove the isopropylidene group. Selectively protect the primary hydroxyl group as a silyl ether. Oxidize the secondary alcohol using Dess-Martin periodinane. The resulting ketone is then subjected to Wittig olefination using methyltriphenylphosphonium bromide and n-butyllithium to yield the vinyl sugar moiety.

Protocol 3: Heck Coupling and Final Deprotection

This protocol details the crucial coupling of the two fragments and the final steps to yield this compound.

Materials:

-

Aromatic triflate (from Protocol 1)

-

Vinyl sugar moiety (from Protocol 2)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), anhydrous

-

Hydrogen (H₂)

-

Palladium on carbon (Pd/C)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

Procedure:

-

Heck Coupling: To a solution of the aromatic triflate and the vinyl sugar moiety in anhydrous acetonitrile, add palladium(II) acetate, triphenylphosphine, and triethylamine. Degas the mixture and heat at 80 °C for 12 hours under an inert atmosphere. Cool to room temperature, filter through Celite, and concentrate. Purify the residue by column chromatography to afford the coupled product.

-

Deprotection: Dissolve the coupled product in a mixture of ethyl acetate and methanol. Add palladium on carbon (10 wt%). Stir the mixture under a hydrogen atmosphere (1 atm) for 6 hours. Filter the catalyst through Celite and concentrate the filtrate. Purify the crude product by column chromatography to yield this compound.

Data Presentation

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Synthesis of Aromatic Triflate | 2,6-Dihydroxybenzoic acid | Aromatic Triflate | Multi-step | ~40 | [2],[3] |

| Synthesis of Vinyl Sugar Moiety | D-Mannitol | Vinyl Sugar Moiety | Multi-step | ~25 | [2],[3] |

| Heck Coupling | Aromatic Triflate & Vinyl Sugar | Coupled Product | Pd(OAc)₂, PPh₃, Et₃N, MeCN, 80 °C | 75 | [2],[3] |

| Final Deprotection | Coupled Product | This compound | H₂, Pd/C, EtOAc/MeOH | 92 | [2],[3] |

Experimental Workflows

The overall synthetic workflow can be visualized as follows:

References

Chiral Pool Synthesis of (-)-Varitriol: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the chiral pool synthesis of (-)-Varitriol, the unnatural enantiomer of the cytotoxic natural product (+)-varitriol. The synthesis commences from the readily available chiral starting material, D-mannitol, and employs a stereoselective approach to construct the target molecule.

Introduction

Varitriol, a metabolite isolated from the marine-derived fungus Emericella variecolor, has garnered significant attention from the synthetic and medicinal chemistry communities due to its notable cytotoxic activities against various cancer cell lines, including renal, CNS, and breast cancer. The establishment of the absolute stereochemistry of the natural product, (+)-varitriol, was facilitated by the total synthesis of its unnatural enantiomer, this compound. This application note details the synthetic strategy for this compound, leveraging the chiral pool, a collection of abundant and inexpensive enantiopure natural products, as a starting point to achieve high stereochemical control.

Synthetic Strategy Overview